molecular formula C9H14BNO2 B11910307 (2-(Dimethylamino)-5-methylphenyl)boronic acid

(2-(Dimethylamino)-5-methylphenyl)boronic acid

Katalognummer: B11910307
Molekulargewicht: 179.03 g/mol
InChI-Schlüssel: UXYKGIKTYMYBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Dimethylamino)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethylamino)-5-methylphenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method typically employs a boronic acid or boronate ester as the boron source and an aryl halide as the substrate. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to minimize reaction times and maximize product output .

Analyse Chemischer Reaktionen

Types of Reactions: (2-(Dimethylamino)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of (2-(Dimethylamino)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Vergleich Mit ähnlichen Verbindungen

    Phenylboronic Acid: Similar in structure but lacks the dimethylamino and methyl groups.

    4-(Dimethylamino)phenylboronic Acid: Similar but with the dimethylamino group at the para position.

    2-Methylphenylboronic Acid: Similar but lacks the dimethylamino group

Uniqueness: (2-(Dimethylamino)-5-methylphenyl)boronic acid is unique due to the presence of both the dimethylamino and methyl groups, which enhance its reactivity and binding affinity in various chemical and biological applications. This makes it a valuable compound for specialized research and industrial applications .

Eigenschaften

Molekularformel

C9H14BNO2

Molekulargewicht

179.03 g/mol

IUPAC-Name

[2-(dimethylamino)-5-methylphenyl]boronic acid

InChI

InChI=1S/C9H14BNO2/c1-7-4-5-9(11(2)3)8(6-7)10(12)13/h4-6,12-13H,1-3H3

InChI-Schlüssel

UXYKGIKTYMYBIX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)C)N(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.